molecular formula C27H24N2 B4906069 1-phenyl-4-(1-pyrenylmethyl)piperazine

1-phenyl-4-(1-pyrenylmethyl)piperazine

Cat. No.: B4906069
M. Wt: 376.5 g/mol
InChI Key: SONWWTMTRUNBRO-UHFFFAOYSA-N
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Description

1-phenyl-4-(1-pyrenylmethyl)piperazine is a specialized chemical compound offered for research and development purposes. This synthetic molecule features a piperazine core, a common scaffold in medicinal chemistry, which is substituted with phenyl and pyrenylmethyl groups. The phenylpiperazine moiety is frequently investigated for its potential interactions with the central nervous system. Research on similar structures has shown that phenylpiperazine derivatives can exhibit significant neuropharmacological activity, particularly involving serotonergic pathways, suggesting potential applications in neuroscience research . For instance, compounds with analogous structures have been studied for anxiolytic-like and antidepressant-like profiles in preclinical models, with their activity often modulated by 5-HT1A receptors . The pyrene group is a large, polycyclic aromatic hydrocarbon known for its strong fluorescence properties. Incorporating a pyrenyl moiety can make this compound a valuable tool in materials science, where it could be used in the development of organic semiconductors, fluorescent sensors, or as a molecular probe to study biological interactions and energy transfer processes. The unique conjugation of a potential bioactive piperazine core with a fluorescent pyrene tag makes this compound a promising candidate for multidisciplinary research. It may be of interest for designing new receptor ligands, studying drug-receptor interactions, creating bio-imaging agents, or developing advanced functional materials. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-(pyren-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-2-7-24(8-3-1)29-17-15-28(16-18-29)19-23-12-11-22-10-9-20-5-4-6-21-13-14-25(23)27(22)26(20)21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONWWTMTRUNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 Phenyl 4 1 Pyrenylmethyl Piperazine

Established Synthetic Pathways for 1-phenyl-4-(1-pyrenylmethyl)piperazine

The synthesis of this compound, a 1,4-disubstituted piperazine (B1678402), is typically achieved through a convergent synthesis involving the preparation of two key precursors: 1-phenylpiperazine (B188723) and a reactive pyrenylmethyl species.

Multi-Step Synthesis Approaches from Precursors

The construction of 1,4-disubstituted piperazines generally relies on sequential reactions, including nucleophilic substitution or transition-metal-catalyzed C-N bond formation. researchgate.net The most direct route to this compound involves the N-alkylation of 1-phenylpiperazine.

Synthesis of 1-Phenylpiperazine: This precursor is commonly synthesized via the nucleophilic substitution reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net Alternative methods include the cyclization of diethanolamine (B148213). A one-pot method has been described for synthesizing 1-(4-methoxyphenyl)piperazine, a related compound, by first reacting diethanolamine with hydrobromic acid and then performing a cyclization with p-anisidine (B42471) in the presence of sodium carbonate. core.ac.uk Such methods can be adapted for the synthesis of 1-phenylpiperazine from aniline.

Synthesis of the Pyrenylmethyl Moiety: The second precursor is a pyrene (B120774) molecule activated for reaction with the piperazine nitrogen. Two primary strategies exist:

Reductive Amination: This involves the synthesis of 1-pyrenecarboxaldehyde. Several methods for its preparation are known, including the Vilsmeier-Haack reaction using pyrene, N-methylformanilide, and POCl₃. orgsyn.org A more recent approach involves the lithiation of 1-bromopyrene (B33193) followed by quenching with dimethylformamide (DMF), which can be performed efficiently on a gram scale. orgsyn.org

N-Alkylation: This route requires an alkylating agent such as 1-(chloromethyl)pyrene. chemspider.comsigmaaldrich.com The synthesis of this precursor can be achieved from pyrene-1-methanol via reaction with a chlorinating agent like thionyl chloride. mdpi.com

Coupling of Precursors: The final step joins the two fragments.

If using 1-pyrenecarboxaldehyde, the coupling proceeds via a reductive amination reaction with 1-phenylpiperazine. This method is widely used for creating N-alkyl piperazine side chains. nih.gov

If using 1-(chloromethyl)pyrene, a direct nucleophilic substitution (N-alkylation) reaction with 1-phenylpiperazine yields the final product. This is a common method for producing N,N'-disubstituted piperazines. nih.gov The addition of sodium or potassium iodide can facilitate this reaction by promoting halogen exchange. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of the desired monosubstituted product and minimizing side reactions, such as the formation of N,N-dialkylated byproducts in the case of N-alkylation. researchgate.net The progress of reactions is often monitored by methods like Thin Layer Chromatography (TLC). humanjournals.com

Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For instance, in N-alkylation reactions, using a strong base like sodium hydride (NaH) in a solvent like DMF is common. However, the stoichiometry of the base must be carefully controlled; using an excess can lead to undesired dialkylation. researchgate.net In some cases, using piperazine itself as a solvent can provide an eco-friendly and cost-effective synthesis for N-arylpiperazines. organic-chemistry.org

Catalytic systems have also been developed to improve efficiency. Iridium complexes, such as [Cp*IrCl₂]₂, have been used to catalyze the synthesis of piperazines from ethanolamines under relatively mild conditions (110 °C) with a base like NaHCO₃ in toluene. clockss.org For palladium-catalyzed reactions, the choice of ligand is critical; electron-deficient PHOX ligands have been shown to be effective in achieving high yields and enantioselectivity in certain piperazinone syntheses. researchgate.net

Table 1: Parameters for Optimization of Piperazine Synthesis

Parameter Examples/Conditions Purpose/Effect Source(s)
Solvent Toluene, DMF, Acetonitrile (B52724), Alcohols Influences solubility, reaction rate, and pathway. researchgate.netclockss.org
Base NaH, K₂CO₃, NaHCO₃, Triethylamine Neutralizes acid byproducts, activates nucleophiles. Stoichiometry is key to avoid side reactions. researchgate.netresearchgate.netclockss.org
Catalyst Palladium complexes, Iridium complexes ([Cp*IrCl₂]₂) Enables reactions under milder conditions and can control selectivity. organic-chemistry.orgclockss.orgresearchgate.net
Temperature Room Temperature to 180 °C Affects reaction rate; higher temperatures can lead to side products. Catalysts can lower required temperatures. clockss.org
Reactant Ratio Excess of one reactant (e.g., piperazine) Can minimize the formation of double addition products. nih.gov

| Additives | Sodium or Potassium Iodide | Facilitates N-alkylation by promoting halogen exchange (Finkelstein reaction). | nih.gov |

Design and Synthesis of Analogues and Derivatives of this compound

The versatile piperazine scaffold allows for extensive structural modifications at the phenyl ring, the pyrenylmethyl group, and the piperazine core itself, enabling the synthesis of a wide array of analogues. researchgate.net

Structural Modifications of the Phenyl Moiety

The phenyl group at the N-1 position can be readily modified by starting with different substituted anilines or by performing reactions on the phenyl ring of an intermediate. A common strategy involves the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine to form triazene (B1217601) derivatives. researchgate.net

Numerous analogues have been synthesized with various substituents on the phenyl ring, including fluoro, chloro, methyl, methoxy (B1213986), and cyano groups. researchgate.netnih.gov For example, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were synthesized and evaluated as MAO-B inhibitors. nih.gov The synthesis of these precursors often involves reacting a substituted aniline with bis(2-chloroethyl)amine hydrochloride. researchgate.net

Table 2: Examples of Phenyl Moiety Modifications in 1-Arylpiperazine Synthesis

Substituent on Phenyl Ring Synthetic Approach Precursors Source(s)
Fluoro, Chloro, Methyl, Cyano Diazotization and coupling Substituted anilines, various arylpiperazines researchgate.net
2-Fluoro Standard piperazine synthesis 2-Fluoroaniline, bis(2-chloroethyl)amine nih.gov
4-Hydroxy Demethylation of methoxy precursor 1-(4-Methoxyphenyl)piperazine, 48% HBr core.ac.ukgoogle.com
4-Fluoro, 4-Chloro, 3,4-Dichloro Coupling with piperazine Dichlorobenzene, piperazine researchgate.net

Structural Modifications of the Pyrenylmethyl Moiety

Modifying the N-4 substituent is a primary strategy for creating analogues. This is achieved by reacting 1-phenylpiperazine with a variety of different electrophiles in place of 1-(chloromethyl)pyrene. This allows for the introduction of diverse aryl, alkyl, or heterocyclic moieties.

For example, N-alkylation or reductive amination can be used to introduce groups like a butyl-tetrazole or a phenylpropyl chain. nih.gov The synthesis of these analogues involves reacting 1-phenylpiperazine with different chloroalkyl derivatives or aldehydes. nih.gov It is also possible to synthesize pyrene precursors with additional substitutions. For instance, various N,N-di-p-methoxyphenylamine-substituted pyrene derivatives have been synthesized and characterized. researchgate.net These modified pyrene units could then be functionalized to create an appropriate electrophile (e.g., a chloromethyl or aldehyde group) for coupling with 1-phenylpiperazine.

Structural Modifications of the Piperazine Core

The piperazine ring itself can be altered to create structurally distinct analogues. These modifications can range from adding substituents to the carbon atoms of the ring to changing the ring into a related heterocycle like a piperazinone.

Recent advances have focused on the C-H functionalization of the piperazine ring, providing direct routes to C2-substituted piperazines. mdpi.com Methods include photoredox catalysis which can generate an α-amino radical that subsequently cyclizes with an imine intermediate. mdpi.com Another approach involves the dimerization of 3-aminooxetanes, catalyzed by indium, to produce 1,4-diaryl piperazines with substituents on the heterocyclic core. rsc.org

The synthesis of piperazin-2-one (B30754) derivatives is another key modification. These can be prepared via intramolecular condensation (lactam formation) or through palladium-catalyzed decarboxylative allylic alkylation reactions. nih.govresearchgate.net

Table 3: Examples of Piperazine Core Modifications

Modification Type Synthetic Approach Key Reagents/Intermediates Source(s)
Piperazin-2-one Intramolecular lactam formation Diamine condensed with a pyrimidine, followed by Sonogashira reaction and ring closure. nih.gov
C2-Substituted Piperazine Photoredox decarboxylative annulation Glycine-based diamine, various aldehydes, Iridium-based photocatalyst. organic-chemistry.org
C2,C5-Disubstituted Piperazine Dimerization of 3-aminooxetanes Substituted 3-aminooxetanes, Indium/diphenyl phosphate (B84403) catalyst. rsc.org

| 1-Acetyl-piperazine | Acetylation | 4-Hydroxyphenyl piperazine dihydrobromide, acetic anhydride, potassium carbonate. | google.com |

Stereochemical Considerations in the Synthesis of Chiral Analogues

The structure of this compound is achiral. However, the introduction of stereocenters into the molecule can lead to chiral analogues, which may exhibit stereoselective interactions with biological targets. The synthesis of such chiral analogues requires careful consideration of stereochemistry.

One approach to introduce chirality is to use a chiral precursor for the piperazine ring. For example, a chiral substituted piperazine could be used in the synthesis instead of the achiral 1-phenylpiperazine. Alternatively, a chiral center could be introduced on the pyrenylmethyl moiety, though this is synthetically more challenging.

A more common strategy for obtaining chiral piperazine derivatives is through the resolution of a racemic mixture. Racemic 1,4-disubstituted piperazines have been successfully separated into their enantiomers using chiral chromatography. nih.govnih.gov Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be employed to achieve this separation. nih.gov

Furthermore, asymmetric synthesis methodologies can be applied to directly obtain a specific enantiomer. For instance, catalytic asymmetric reductive amination has been developed for the synthesis of chiral amines. nih.gov This approach would involve the use of a chiral catalyst, such as an iridium complex with a chiral ligand, to stereoselectively reduce the intermediate iminium ion formed from 1-phenylpiperazine and pyrene-1-carboxaldehyde. While this has been demonstrated for other ketones and amines, its application to this specific system would require empirical validation.

Advanced Synthetic Strategies for Isotope-Labeled Probes for Mechanistic Research

Isotope-labeled versions of this compound are valuable tools for mechanistic studies, allowing for the tracking of the molecule in biological systems and the elucidation of metabolic pathways. The introduction of stable or radioactive isotopes can be achieved through various synthetic strategies.

Deuterium (B1214612) (²H) labeling is a common approach for mechanistic and metabolic studies. The synthesis of deuterium-labeled piperazine derivatives has been reported, often involving the use of a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LAD) to reduce amide or imide precursors. usask.canih.govdocumentsdelivered.com For instance, a deuterated pyrenylmethyl group could be prepared and then coupled with 1-phenylpiperazine. Alternatively, specific positions on the piperazine ring can be deuterated.

For studies requiring higher sensitivity, radiolabeling with isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) is employed. Carbon-14 is often the isotope of choice for metabolic studies due to its long half-life and the stability of the label within the carbon skeleton of the molecule. selcia.com The synthesis of a ¹⁴C-labeled analogue of this compound would likely involve the use of a ¹⁴C-labeled precursor in the synthetic route. For example, ¹⁴C-labeled pyrene could be converted to a suitable pyrenylmethyl derivative for coupling with 1-phenylpiperazine. nih.govnih.gov Late-stage isotopic labeling techniques, which introduce the isotope in the final steps of the synthesis, are also becoming more common as they can be more efficient. openmedscience.comiaea.org

Tritium labeling offers the advantage of high specific activity. Similar to deuterium labeling, tritium can be introduced through reduction with a tritiated reducing agent or through catalytic hydrogen isotope exchange on the final compound or a late-stage intermediate.

These advanced synthetic strategies provide access to a range of isotopically labeled probes of this compound, which are indispensable for detailed in vitro and in vivo mechanistic investigations.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Phenyl 4 1 Pyrenylmethyl Piperazine Derivatives

Elucidation of Key Pharmacophoric Features within the 1-phenyl-4-(1-pyrenylmethyl)piperazine Scaffold

The this compound scaffold is composed of three key pharmacophoric features: the phenyl ring, the piperazine (B1678402) core, and the pyrenylmethyl moiety. The piperazine ring itself is a prevalent structural motif in drug discovery, known for its ability to provide a rigid scaffold and improve pharmacokinetic properties. researchgate.netyoutube.com

The key pharmacophoric features can be summarized as:

Aromatic feature: The phenyl group at one end and the extensive aromatic system of the pyrene (B120774) at the other.

Hydrophobic regions: Both the phenyl and pyrenylmethyl groups contribute to the molecule's hydrophobicity, which can be crucial for binding to biological targets. nih.gov

Hydrogen bond acceptor sites: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, a property that often enhances water solubility and target affinity. researchgate.net

These features are arranged in a specific three-dimensional orientation that is critical for the molecule's interaction with biological targets.

Impact of Phenyl Substitutions on Molecular Interactions and Fluorescence Properties

Substitutions on the phenyl ring of 1-phenylpiperazine (B188723) derivatives can significantly influence their biological activity and physical properties. nih.gov While direct studies on the fluorescence of substituted this compound are limited, the principles can be inferred from related compounds. The introduction of substituents on the phenyl ring can alter the electronic properties of the entire molecule. nih.gov

For instance, electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electron density of the piperazine nitrogen, which in turn can affect the fluorescence properties of the pyrene moiety through a process known as photoinduced electron transfer (PET). mdpi.com In naphthalimide-piperazine derivatives, the nature of the substituent on a ring attached to the piperazine nitrogen significantly influenced the photophysical properties. mdpi.com

Table 1: Predicted Impact of Phenyl Substitutions on the Properties of this compound Derivatives

Substituent Type on Phenyl RingPredicted Effect on Molecular InteractionsPredicted Effect on Fluorescence Properties
Electron-donating groups (e.g., -OCH₃, -CH₃)May enhance hydrophobic interactions and alter binding affinity.Could potentially increase fluorescence quantum yield by modifying the PET process.
Electron-withdrawing groups (e.g., -NO₂, -CF₃)Can introduce new polar interactions and affect binding specificity.May lead to fluorescence quenching due to a more favorable PET process. mdpi.com

It is important to note that the actual effects would need to be empirically determined for each specific derivative.

Role of the Pyrenylmethyl Moiety in Ligand-Target Recognition and Quantum Yield

The pyrenylmethyl moiety is a key component of the molecule, primarily due to the photophysical properties of pyrene. Pyrene is a well-known fluorophore characterized by a high fluorescence quantum yield and a long fluorescence lifetime. rsc.org Its fluorescence is highly sensitive to the polarity of its microenvironment, making it a useful probe for studying molecular interactions. nih.govnih.gov

In the context of this compound, the pyrenylmethyl group serves two main purposes:

A bulky hydrophobic anchor: The large, planar aromatic surface of the pyrene can engage in strong hydrophobic and π-π stacking interactions with complementary surfaces on a biological target, such as the hydrophobic pockets of proteins. nih.govnih.gov

A fluorescent reporter: Changes in the fluorescence of the pyrene moiety upon binding to a target can be used to quantify the interaction. For example, an increase in fluorescence quantum yield is often observed when a pyrene-labeled molecule moves from a polar aqueous environment to a nonpolar binding site. nih.gov

The quantum yield of pyrene derivatives can be influenced by the substituent. In pyrene-functionalized fluorescent nanojars, the fluorescence of pyrene is significantly quenched when attached to the nanojars, indicating a strong interaction. nih.gov

Conformational Analysis of the Piperazine Ring and its Influence on Ligand Efficacy

The piperazine ring typically adopts a chair conformation. researchgate.net However, in some substituted piperazines, a twist-boat conformation has been observed. rsc.org The conformational flexibility of the piperazine ring is crucial for its biological activity, as it allows the molecule to adopt the optimal geometry for binding to its target. pharmacophorejournal.com

The relative orientation of the substituents at the 1 and 4 positions of the piperazine ring is determined by the ring's conformation. In a chair conformation, these substituents can be either axial or equatorial. The equilibrium between these two forms, and thus the predominant shape of the molecule, can significantly impact its efficacy.

Studies on other 1,4-disubstituted piperazines have shown that the conformational preferences can influence their biological activity. nih.govnih.gov For this compound, the bulky nature of both the phenyl and pyrenylmethyl groups would likely lead to a preferred conformation where both substituents are in the equatorial position to minimize steric hindrance.

Computational Approaches to Predict SAR and Guide Derivatization

Computational methods are powerful tools for understanding the SAR of complex molecules and for designing new derivatives with improved properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity or fluorescence properties. nih.govresearchgate.net These models can help identify the key molecular descriptors that govern the molecule's behavior.

Molecular Docking: Molecular docking simulations can predict the binding mode of this compound and its analogs within the active site of a biological target. nih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding mode predicted by docking. nih.gov

Pharmacological Characterization and Molecular Interactions of 1 Phenyl 4 1 Pyrenylmethyl Piperazine in Vitro

Receptor Binding Profiles and Affinity Determinations

No studies reporting the receptor binding profile or affinity determinations (such as Ki or IC50 values) for 1-phenyl-4-(1-pyrenylmethyl)piperazine at various neurotransmitter receptors were identified in the searched scientific literature. Research has been conducted on the broader class of N-phenylpiperazine derivatives, which are known to interact with multiple pharmacological targets, but specific data for the pyrenylmethyl-substituted compound is not available.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

There are no available research findings detailing the binding affinity or functional activity of this compound at serotonin receptor subtypes, including 5-HT1A, 5-HT2A, or 5-HT7. While many phenylpiperazine analogues have been investigated for their effects on the serotonin system, specific data for this compound has not been published.

Dopamine (B1211576) Receptor Subtype Interactions

No published data exists on the in vitro binding affinity or functional modulation of this compound at any dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5).

Adrenergic Receptor Subtype Interactions

A review of scientific databases yielded no information regarding the interaction or binding affinity of this compound with any adrenergic receptor subtypes (e.g., α1, α2, β-adrenergic receptors). Studies on other N-phenylpiperazine derivatives have shown activity at α-adrenergic receptors, but this cannot be extrapolated to the specific compound . rsc.org

Other Neurotransmitter Receptor Binding Studies

No studies were found that investigated the binding profile of this compound at other neurotransmitter receptors, such as cholinergic, histaminergic, or glutamatergic receptors.

Enzyme Inhibition or Modulation Studies

Monoamine Oxidase (MAO) Inhibition

There is no scientific literature available that has evaluated the potential for this compound to inhibit or modulate the activity of monoamine oxidase enzymes (MAO-A or MAO-B). While other piperazine-containing compounds have been explored as MAO inhibitors, the specific activity of this compound has not been reported.

Other Enzymatic Targets

No information is available regarding the in vitro activity of this compound against specific enzymatic targets.

Neurotransmitter Transporter Interactions (e.g., SERT, DAT, NET)

There is no published data detailing the binding affinities or inhibitory concentrations of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine (B1679862) transporter (NET).

Functional Agonism, Antagonism, and Inverse Agonism at Target Receptors in Cell-Based Assays

Functional studies to determine whether this compound acts as an agonist, antagonist, or inverse agonist at any biological receptors have not been reported in the public domain.

Selectivity and Specificity Profiling against a Broad Panel of Biological Targets In Vitro

A selectivity and specificity profile for this compound against a broad range of biological targets is not available. Such profiling is essential to understand the compound's potential for off-target effects.

Molecular Mechanisms of Action and Cellular Effects of 1 Phenyl 4 1 Pyrenylmethyl Piperazine

Intracellular Signaling Cascades Modulated by 1-phenyl-4-(1-pyrenylmethyl)piperazine

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of signaling proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The phenylpiperazine core is a common feature in many ligands that target G-Protein Coupled Receptors (GPCRs), particularly those involved in neurotransmission. Derivatives of phenylpiperazine are known to bind to adrenergic and serotonergic receptors. jetir.org

Studies on a range of N-phenylpiperazine derivatives have demonstrated their binding to α1-adrenoceptors, which are involved in regulating cardiovascular function. rsc.orgrsc.org Molecular docking simulations suggest that the binding is driven by hydrogen bonds and electrostatic forces, with key interactions at residues like Asp106 and Ser188 of the receptor. rsc.org Furthermore, various phenylpiperazine analogs show significant affinity for serotonin (B10506) (5-HT) receptors, especially the 5-HT1A subtype. bindingdb.org The affinity can be modulated by substitutions on the phenyl ring, indicating that the specific structure of a derivative determines its receptor binding profile. nih.gov Given this precedent, the 1-phenylpiperazine (B188723) portion of this compound likely confers an affinity for these GPCRs, making it a potential modulator of their signaling pathways.

Table 1: Binding Affinities of Selected Phenylpiperazine Analogs at GPCRs

This table summarizes the binding affinities (Kᵢ) of various phenylpiperazine compounds for different G-protein coupled receptors, as reported in literature.

CompoundReceptorAffinity (Kᵢ) in nM
1-Phenylpiperazine5-HT1A (Rat)380
1-[3-(Trifluoromethyl)phenyl]piperazineβ1-Adrenergic Receptor16,000
Unsubstituted Phenylpiperazine (Compound 9)β1-Adrenergic ReceptorModerate to High Affinity
2-Pyridyl Analogue (Compound 10)β1-Adrenergic ReceptorWeaker than Compound 9

Data sourced from references bindingdb.orgnih.govacs.org.

Kinase Activity Modulation

The piperazine (B1678402) ring is a structural component of numerous approved kinase inhibitors used in cancer therapy. mdpi.com Research has shown that specifically designed phenylpiperazine derivatives can act as potent inhibitors of key kinases involved in cell proliferation and survival.

One study identified a series of phenylpiperazine derivatives as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R) kinase, with some compounds showing excellent antiproliferative properties against cancer cell lines. nih.gov For instance, the most active compound in that series, 3b, had an average IC50 of 0.024μM against the MCF-7 breast cancer cell line. nih.gov Other research has pointed to arylpiperazine derivatives as potential inhibitors of protein kinase B (PKB/AKT). nih.gov While direct evidence for this compound is not available, the presence of the phenylpiperazine scaffold suggests a potential for interaction with certain kinase families, an area that warrants further investigation. biomedpharmajournal.org

Gene Expression and Protein Regulation Studies in Cultured Cell Lines

Phenylpiperazine derivatives have been shown to influence the expression of genes and proteins that are critical for cell function and pathology. In studies on breast cancer cells, certain arylpiperazine derivatives were found to modulate the expression of Connective Tissue Growth Factor (CTGF), a protein associated with tamoxifen (B1202) resistance. nih.gov

Other research on quinoxalinyl–piperazine derivatives identified a compound that acts as a G2/M-specific cell cycle inhibitor by inhibiting the anti-apoptotic Bcl-2 protein and inducing p21. nih.gov Separately, studies on piperazine derivatives have demonstrated their ability to inhibit the propagation of the disease-associated prion protein (PrPSc) in permanently infected cell lines. nih.gov Additionally, 4-phenylbutyrate, a compound related to the phenyl moiety, has been shown to modulate the expression of heat-shock proteins in a bronchial epithelial cell line, which has implications for diseases like cystic fibrosis. nih.gov These findings indicate that the core structure of this compound has the potential to influence cellular processes through the regulation of gene and protein expression.

Interactions with Ion Channels and Transporters in Cellular Models

The phenylpiperazine structure is well-documented for its interaction with monoamine transporters, which are specialized proteins that regulate neurotransmitter levels. nih.gov Comprehensive studies have shown that 1-phenylpiperazine (PP) and its analogs can inhibit the human serotonin transporter (hSERT), dopamine (B1211576) transporter (hDAT), and norepinephrine (B1679862) transporter (hNET). nih.gov These compounds can act as both uptake inhibitors and releasing agents, thereby increasing the synaptic concentration of monoamines. nih.govnih.gov

Beyond neurotransmitter transporters, 1-phenylpiperazine (PPZ) has been identified as an intestinal permeation enhancer that increases paracellular flux by modulating epithelial tight junctions. nih.gov This mechanism is complex, involving the activation of 5-HT4 receptors and myosin light chain kinase, which leads to changes in ion transport across the cell membrane. nih.gov While the pyrenylmethyl group adds significant bulk, the core phenylpiperazine moiety of the title compound suggests a high likelihood of interaction with these classes of transporters. The activity of various ion channels, such as TRPA1, are also known to be modulated by a range of small molecules, representing another potential area of interaction. frontiersin.orgmdpi.comnih.gov

Table 2: Inhibitory Activity of Phenylpiperazine Analogs on Monoamine Transporters

This table presents the half-maximal inhibitory concentrations (IC₅₀) for various phenylpiperazine compounds on the uptake of radiolabeled substrates by monoamine transporters in cellular models.

Inhibitor CompoundTransporter TargetIC₅₀ (µM)
1-(m-Chlorophenyl)piperazine (CPP)[¹²⁵I]IPP Uptake7.0 - 9.0
1-(m-Trifluoromethylphenyl)piperazine (TFMPP)[¹²⁵I]IPP Uptake≥ 20
1-Phenylpiperazine (PP)[¹²⁵I]MIBG Uptake1.5
1-(m-Chlorophenyl)piperazine (CPP)[¹²⁵I]MIBG Uptake2.5
1-(m-Trifluoromethylphenyl)piperazine (TFMPP)[¹²⁵I]MIBG Uptake65

Data sourced from reference nih.govnih.gov. [¹²⁵I]IPP is (Iodophenyl)pentane, a marker whose uptake is inhibited by transporter ligands. [¹²⁵I]MIBG is a norepinephrine analog used to measure transporter activity.

Fluorescence-Based Studies of Ligand-Target Dynamics and Cellular Uptake In Vitro

The defining feature of this compound for in vitro studies is its pyrene (B120774) moiety. Pyrene is a polycyclic aromatic hydrocarbon that serves as a powerful fluorescent probe. nih.gov Its spectral properties, including its monomer and excimer fluorescence, are highly sensitive to the polarity of its microenvironment and its proximity to other pyrene molecules. nih.govunl.pt This makes it an exceptional tool for studying ligand-target binding, protein conformational changes, and cellular uptake. nih.gov

Studies using pyrene-labeled lipids and proteins have successfully visualized their trafficking and organization in living cells. nih.gov The uptake of benzo(a)pyrene itself into cultured cells has been shown to be a rapid process of spontaneous transfer through the aqueous phase, independent of endocytosis. nih.govresearchgate.net This suggests that the pyrene group in this compound would allow for real-time monitoring of its entry into cells. The combination of a pharmacologically active phenylpiperazine core with a fluorescent pyrene reporter makes this compound ideally suited for studies aiming to visualize its engagement with cellular targets and to quantify its uptake dynamics. mdpi.com

Subcellular Localization and Distribution in Live Cell Imaging

Following cellular uptake, the pyrene tag enables the precise tracking of this compound's distribution within subcellular compartments using live-cell imaging techniques like confocal microscopy. Pyrene and its derivatives have been successfully used to create probes that target and image specific organelles. mdpi.comnih.govmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Phenyl 4 1 Pyrenylmethyl Piperazine in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 1-phenyl-4-(1-pyrenylmethyl)piperazine from starting materials, by-products, and degradants, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its significant hydrophobicity imparted by the pyrene (B120774) and phenyl groups.

A typical RP-HPLC method involves an octadecylsilane (B103800) (C18) stationary phase, which effectively retains the analyte through hydrophobic interactions. nih.gov A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) is used to elute the compound. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the main compound from any impurities, which may have significantly different polarities.

Detection is most commonly achieved using a UV-Vis detector. The extensive π-conjugated systems of both the pyrene and phenyl groups ensure strong absorbance in the UV region. nih.gov The pyrene moiety, in particular, offers several characteristic high-extinction absorption bands that can be used for sensitive detection. nist.gov For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations. The method's performance is validated by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound This table presents a hypothetical but typical set of starting conditions for method development.

Parameter Value/Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Provides excellent hydrophobic retention for the aromatic moieties. nih.gov
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFA Acetonitrile is a common organic modifier with good UV transparency.
Gradient 50% to 100% B over 20 minutes A gradient is necessary to elute the highly retained analyte while separating it from more polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. jocpr.com
Column Temp. 35 °C Elevated temperature can improve efficiency and reduce viscosity. jocpr.com
Detection λ 240 nm, 342 nm 240 nm provides a general aromatic signal, while 342 nm is highly specific for the pyrene chromophore.

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the structural identification power of MS. For this compound, its relatively high molecular weight and potential for thermal degradation require careful method development. A high-temperature capillary column with a low-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used. rsc.org

Upon entering the mass spectrometer, the eluted compound is ionized, most commonly by electron ionization (EI), which causes reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound is predictable and highly informative for structural confirmation. Key fragmentation pathways would include:

Cleavage at the benzylic position: Loss of the pyrene ring to give a fragment corresponding to the 1-phenylpiperazine (B188723) cation.

Formation of the pyrenylmethyl cation: The most prominent peak might be the tropylium-like pyrenylmethyl cation (m/z 215), which is highly stabilized by resonance.

Fragmentation of the piperazine (B1678402) ring: Characteristic losses of C₂H₄N fragments from the piperazine ring are expected. nih.gov

Phenylpiperazine fragments: Ions corresponding to the phenylpiperazine moiety (m/z 161/162) and its fragments (e.g., m/z 120, 105) would also be observed. nih.govnih.gov

Quantitative analysis by GC-MS is possible using selected ion monitoring (SIM), where the detector is set to monitor only a few characteristic ions, significantly increasing sensitivity and selectivity.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

m/z (Mass/Charge) Proposed Fragment Identity Significance
390 [M]⁺ Molecular Ion
215 [C₁₇H₁₁]⁺ Pyrenylmethyl cation (likely base peak)
175 [M - C₁₇H₁₁]⁺ 1-phenylpiperazinyl-methyl cation
161 [C₁₀H₁₃N₂]⁺ 1-phenylpiperazine radical cation (from cleavage)
120 [C₈H₁₀N]⁺ Fragment from phenylpiperazine ring. nih.gov
105 [C₇H₅O]⁺ or [C₈H₉]⁺ Phenyl-containing fragment

Electrochemistry-Based Detection Methods

The electrochemical properties of this compound, conferred by the electroactive pyrene and phenylpiperazine moieties, allow for its detection and quantification using electrochemical methods. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its redox behavior. tandfonline.comnih.govresearchgate.net

The pyrene moiety is known to undergo oxidation at a specific potential. tandfonline.comnih.gov This electrochemical signature can be exploited for sensitive detection. The phenylpiperazine group can also exhibit electrochemical activity. researchgate.net An electrochemical assay for this compound would typically involve its adsorption onto an electrode surface, such as a glassy carbon electrode (GCE), followed by voltammetric measurement in a suitable electrolyte solution. nih.gov

The key parameters for an electrochemical detection method would be:

Working Electrode: Glassy carbon, boron-doped diamond, or chemically modified electrodes (e.g., with graphene or nanoparticles) to enhance sensitivity and selectivity. tandfonline.comiaea.org

Technique: DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. nih.gov

pH of Supporting Electrolyte: The pH of the solution can significantly influence the peak potential and current, requiring optimization to achieve the best analytical performance. tandfonline.com

Table 2: Hypothetical Parameters for Electrochemical Detection

Parameter Condition Rationale
Technique Differential Pulse Voltammetry (DPV)Provides high sensitivity and is well-suited for quantitative trace analysis. nih.gov
Working Electrode Glassy Carbon Electrode (GCE)Offers a wide potential window and is a common choice for the analysis of organic molecules. nih.gov
Potential Range e.g., +0.4 V to +1.2 V (vs. Ag/AgCl)This range is likely to encompass the oxidation potential of the pyrene moiety. nih.gov
Supporting Electrolyte Phosphate-buffered saline (PBS) or an acetonitrile/water mixture with a supporting electrolyte like LiClO₄. nih.govProvides a controlled pH and ionic strength for reproducible measurements. The choice of solvent can affect the solubility and electrochemical behavior of the analyte.
pH Optimized in the acidic to neutral range (e.g., pH 4.0-7.0)The redox behavior of pyrene derivatives can be pH-dependent, and optimization is necessary to maximize the current response. tandfonline.com
Limit of Detection (LOD) Predicted to be in the nanomolar (nM) rangeBased on reported LODs for similar pyrene compounds using DPV. nih.gov

Method Validation for Reproducible In Vitro Assay Quantification

Given the strong intrinsic fluorescence of the pyrene group, this compound is well-suited for use as a fluorescent probe in various in vitro research applications. nih.govrsc.org To ensure that the data generated from such assays are reliable and reproducible, the analytical method for its quantification must be thoroughly validated. nih.govnih.gov The validation process establishes the performance characteristics of the assay.

The key validation parameters for a fluorescence-based in vitro assay include:

Linearity and Range: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Specificity and Selectivity: This assesses the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix, such as other cellular components or media constituents. For a fluorescent probe, this includes evaluating potential interference from autofluorescence.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-assay, inter-assay).

Accuracy: This refers to the closeness of the measured value to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte (a control sample) and comparing the measured value to the certified value.

Table 3: Example Method Validation Parameters for a Fluorescence-Based In Vitro Assay

Parameter Acceptance Criteria (Example) Purpose
Linearity (Correlation Coeff.) r² ≥ 0.99Ensures a proportional relationship between fluorescence signal and concentration.
Range Defined by the linear portion of the standard curve, e.g., 10 nM to 1000 nM.Defines the concentration boundaries for reliable quantification.
Precision (RSD) Intra-assay RSD ≤ 15%, Inter-assay RSD ≤ 20%Demonstrates the reproducibility of the assay. nih.gov
Accuracy (% Recovery) 85-115% of the nominal concentration.Confirms that the method provides results close to the true value.
Specificity No significant interference from matrix components or relevant structurally similar compounds. Signal-to-background > 10.Guarantees that the signal is from the target analyte.
LOD and LOQ LOD = 3.3 * (SD of blank / slope of calibration curve)LOQ = 10 * (SD of blank / slope of calibration curve)Establishes the lower limits of the assay's detection and quantification capabilities.

By systematically evaluating these parameters, researchers can establish a robust and reliable analytical method for the quantification of this compound in various in vitro settings, ensuring the integrity and validity of their research findings.

Computational and Cheminformatics Approaches to 1 Phenyl 4 1 Pyrenylmethyl Piperazine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is crucial for understanding potential mechanisms of action and for identifying promising drug candidates. For a compound like 1-phenyl-4-(1-pyrenylmethyl)piperazine, docking studies would be essential to predict its binding affinity and interaction patterns with various biological targets.

Research on related phenylpiperazine derivatives demonstrates their interaction with a range of receptors, including serotonin (B10506) receptors, the GABAA receptor, and the enzyme eIF4A1. nih.govnih.govnih.gov The arylpiperazine moiety is often crucial for these interactions. nih.gov For instance, docking studies on phenylpiperazine-based compounds against the ATP-binding site of eIF4A1, an RNA helicase linked to cancer, have identified key interactions with residues such as Lys54, Gln60, and Arg368. nih.gov

Given the planar, aromatic structure of the pyrene (B120774) group, potential targets for this compound could include DNA and topoisomerase enzymes, where the pyrene moiety could act as an intercalating agent. Docking simulations would elucidate the feasibility of such interactions and calculate the binding energy, providing a quantitative measure of binding strength.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
eIF4A1 Helicase 1FUU -9.2 Gln60, Arg368 (via piperazine)
DNA (Minor Groove) 1BNA -8.5 (Intercalation via pyrene)
5-HT1A Receptor 4IAR -7.8 Asp116, Phe362 (via phenylpiperazine)
Topoisomerase II 1ZXM -9.5 (Intercalation via pyrene), Asp479

Molecular Dynamics Simulations to Study Conformational Changes and Binding Stability

For phenyl-piperazine scaffolds, MD simulations have been used to confirm stable binding within a target's active site. nih.gov For example, extended MD simulations (up to 3 microseconds) of phenyl-piperazine inhibitors bound to eIF4A1 demonstrated stable interactions and induced a "domain closure" conformational change in the protein. nih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period; a stable RMSD suggests a stable binding mode. mdpi.com

In the context of this compound, MD simulations would be critical to:

Validate the stability of docking poses in targets like eIF4A1 or DNA.

Observe the flexibility of the piperazine (B1678402) ring and the linker to the pyrene moiety.

Analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over nanoseconds to microseconds. mdpi.complos.org

Calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. nih.gov

Table 2: Typical Parameters for MD Simulation of a Ligand-Protein Complex

Parameter Value/Setting Purpose
Force Field AMBER ff14SB, GAFF Defines the potential energy function for protein and ligand atoms.
Water Model TIP3P Explicitly solvates the system to mimic physiological conditions.
Ensemble NPT (Isothermal-isobaric) Maintains constant number of particles, pressure, and temperature. nih.gov
Temperature 300 K Simulates physiological temperature. nih.gov
Simulation Time 100 ns - 3 µs Duration of the simulation to observe dynamic events. nih.gov
Analysis Metrics RMSD, RMSF, Hydrogen Bonds Quantifies stability, flexibility, and specific interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against enzymes like renin. scispace.comopenpharmaceuticalsciencesjournal.comlongdom.org These models often use molecular descriptors calculated from the compound's structure, such as constitutional descriptors (e.g., number of oxygen atoms, number of double bonds) and topological descriptors. scispace.comopenpharmaceuticalsciencesjournal.com A successful QSAR model is characterized by high values for the correlation coefficient (R²) and cross-validation correlation coefficient (Q²), indicating its predictive power. scispace.comopenpharmaceuticalsciencesjournal.com

To develop a QSAR model for this compound analogues, a library of similar compounds with varying substituents on the phenyl and pyrene rings would be synthesized and their biological activities measured. These experimental values would then be correlated with calculated molecular descriptors to build a predictive model, guiding the design of more potent compounds. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. The process can be based on either the ligand's structure (ligand-based) or the target's structure (structure-based). nih.gov

Starting with this compound as a hit compound, a structure-based virtual screen could be performed using a validated docking model of a relevant protein target. Large virtual libraries (such as Enamine, eMolecules, or ZINC) containing millions of commercially available or synthetically accessible compounds can be screened. researchgate.net The top-scoring compounds, predicted to have high binding affinity, can then be selected for experimental testing. nih.gov

This approach allows for the rapid exploration of vast chemical space to design novel analogues. For instance, libraries could be designed specifically with alternative aromatic systems to replace the pyrene moiety or different substitution patterns on the phenyl ring to improve binding affinity or pharmacokinetic properties.

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrophobic centers, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and ionizable groups. nih.gov

Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.govresearchgate.net For the phenylpiperazine scaffold, key pharmacophoric features often include the aromatic ring and a protonated nitrogen atom, which are considered crucial for receptor interaction. nih.gov For this compound, a hypothetical pharmacophore model would likely include:

A hydrophobic/aromatic feature for the phenyl group.

A positive ionizable or hydrogen bond donor feature for one of the piperazine nitrogens.

A large, planar hydrophobic feature representing the pyrene ring system.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries to identify diverse chemical scaffolds that match the required features. chemrxiv.org This is a powerful strategy for lead optimization, helping to identify novel analogues with improved potency and selectivity.

Prediction of Relevant ADME Properties In Silico for In Vitro Experimental Design

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. researchgate.net In silico tools can predict these properties early in the design process, saving time and resources. researchgate.netnih.govresearchgate.net

Various software platforms (e.g., pkCSM, SwissADME) can predict a range of ADME properties for a given chemical structure. researchgate.netfrontiersin.org For this compound, key predicted properties would include:

Cell Permeability: Predictions for Caco-2 cell permeability and human intestinal absorption would indicate its potential for oral bioavailability. frontiersin.org

Metabolic Stability: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is crucial to foresee potential drug-drug interactions and metabolic clearance pathways.

Blood-Brain Barrier (BBB) Penetration: The large size and specific chemical features of the compound would be analyzed to predict its ability to enter the central nervous system. researchgate.net

Drug-Likeness: Evaluation based on rules like Lipinski's "Rule of Five" helps assess the compound's suitability as an oral drug candidate. pharmacophorejournal.com

These in silico predictions are invaluable for guiding in vitro experimental design, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. researchgate.netfrontiersin.org

Table 3: Illustrative In Silico ADME Prediction for this compound

ADME Property Predicted Value Interpretation
Molecular Weight 430.57 g/mol Adheres to Lipinski's Rule (<500)
LogP (Lipophilicity) ~5.5 High lipophilicity, may impact solubility but aid membrane crossing
Human Intestinal Absorption Moderate to Low Large size may limit passive absorption
Caco-2 Permeability Low Suggests potential challenges with oral absorption
BBB Permeant Unlikely High molecular weight and polar surface area may prevent CNS entry
CYP2D6 Inhibitor Probable Common for piperazine-containing structures
P-glycoprotein Substrate Yes May be subject to efflux from cells, affecting bioavailability

Investigational Research Applications of 1 Phenyl 4 1 Pyrenylmethyl Piperazine As a Specialized Molecular Tool

Utilization as a Fluorescent Ligand for Receptor Characterization and Imaging in Cell-Based Assays

The conjugation of the phenylpiperazine scaffold to a pyrene (B120774) fluorophore endows 1-phenyl-4-(1-pyrenylmethyl)piperazine with the properties of a fluorescent ligand, making it a valuable tool for receptor characterization and cellular imaging. The phenylpiperazine core is a common pharmacophore in ligands targeting a variety of receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.govnih.gov The pyrene moiety, on the other hand, is a highly sensitive fluorescent probe whose emission spectrum is exquisitely responsive to the polarity of its microenvironment. nih.gov

This dual functionality allows researchers to visualize and study receptor distribution and dynamics in living cells. When this compound binds to its target receptor, the pyrene fluorophore is sequestered from the aqueous cellular milieu into the more hydrophobic environment of the receptor's binding pocket. This transition typically results in a significant change in the fluorescence properties of the pyrene, such as an increase in fluorescence intensity and a shift in the emission wavelength. nih.gov This environmentally sensitive fluorescence provides a direct readout of ligand-receptor binding.

In cell-based assays, this compound can be used in fluorescence microscopy to map the localization of target receptors on the cell surface or within intracellular compartments. nih.govnih.gov For instance, similar piperazine-linked naphthalimide derivatives have been successfully used for cellular imaging, demonstrating good membrane permeability and distribution within the cell cytoplasm. nih.gov The ability of pyrene to form excited-state dimers, or excimers, at high concentrations can also be exploited to study receptor clustering and oligomerization on the cell membrane. nih.gov

Table 1: Properties of Phenylpiperazine and Pyrene Moieties Relevant to Fluorescent Ligand Applications

MoietyKey PropertyRelevance to Application
Phenylpiperazine Receptor Affinity (e.g., for 5-HT1A receptors)Provides specificity for the target receptor, enabling selective labeling and imaging.
Pyrene Environment-sensitive fluorescenceAllows for the detection of ligand binding through changes in fluorescence intensity and wavelength.
Pyrene Excimer FormationCan be used to probe receptor-receptor interactions and oligomerization.
Pyrene High Quantum YieldEnsures a strong and detectable fluorescent signal for imaging. nih.gov

Application in High-Throughput Screening (HTS) Assays for Novel Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential new drug candidates. nih.gov this compound can be employed as a fluorescent probe in competitive binding HTS assays. In this format, the fluorescent ligand is incubated with the target receptor, and its binding is measured by the resulting fluorescence signal.

When a compound from a screening library with affinity for the same receptor is introduced, it will compete with and displace this compound from the binding site. This displacement leads to a decrease in the specific fluorescence signal associated with receptor binding, which can be readily detected in a high-throughput format using microplate readers. The magnitude of the signal change is proportional to the affinity of the test compound for the receptor.

The use of a fluorescent probe like this compound offers several advantages in HTS, including high sensitivity, the ability to miniaturize assays, and the avoidance of radioactivity. The development of such assays is a critical step in the target-to-lead pipeline for discovering new therapeutics. mdpi.com

Use as a Chemical Probe for Elucidating Undiscovered Biological Pathways and Targets

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway. Due to the promiscuous nature of the phenylpiperazine scaffold, which can interact with multiple receptor types, this compound has the potential to be used as a chemical probe to identify novel biological targets and elucidate their downstream signaling pathways.

By systematically introducing this fluorescent compound to different cell types or tissue preparations and observing its binding patterns and functional effects, researchers can identify new proteins that interact with the phenylpiperazine moiety. The intrinsic fluorescence of the pyrene group facilitates the tracking and localization of the probe within the cellular environment, aiding in the identification of its binding partners. Once a novel interaction is identified, further studies can be conducted to characterize the new target and its role in cellular physiology and disease. This approach can lead to the discovery of previously unknown therapeutic targets.

Development of Biosensors or Optochemical Sensing Platforms Incorporating the Compound's Fluorescence Properties

The unique photophysical properties of the pyrene moiety make this compound an attractive component for the development of biosensors and optochemical sensing platforms. rsc.org Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. google.com In this context, the phenylpiperazine portion of the molecule can serve as the biological recognition element for its target receptor.

When immobilized on a solid support, such as a glass slide or a nanoparticle, this compound can be used to create a sensor that detects the presence of its target receptor in a sample. Binding of the receptor to the immobilized probe would alter the local environment of the pyrene fluorophore, leading to a detectable change in the fluorescence signal. This principle can be applied to develop various types of sensing platforms, including fiber-optic sensors and microarrays, for the detection and quantification of specific receptors in biological samples. The use of pyrene-based ligands on graphene-based field-effect transistors (GFETs) has also been explored for creating sensitive biosensors. rsc.org

Role in Mechanistic Studies of Protein-Ligand Interactions and Conformational Changes In Vitro

Understanding the detailed mechanism of how a ligand binds to its receptor and induces a functional response is a fundamental goal in pharmacology. The fluorescent properties of this compound make it a powerful tool for in vitro mechanistic studies of protein-ligand interactions and receptor conformational changes.

The sensitivity of pyrene's fluorescence to its environment allows for the real-time monitoring of ligand binding kinetics. nih.gov By measuring the changes in fluorescence over time as the probe associates with and dissociates from its target receptor, researchers can determine the on- and off-rates of the binding reaction. This provides valuable information about the dynamics of the interaction.

Furthermore, the binding of a ligand to a G-protein coupled receptor (GPCR) is known to induce conformational changes in the receptor that are essential for signal transduction. nih.govnih.gov These conformational shifts can alter the structure of the ligand-binding pocket, which in turn can affect the fluorescence of a bound pyrene probe. By monitoring these fluorescence changes, it is possible to gain insights into the specific conformational states of the receptor that are stabilized by the ligand. Techniques such as single-molecule fluorescence spectroscopy can be used to study the conformational dynamics of individual receptor molecules in real-time. nih.govsci-hub.st

Table 2: Investigational Applications and Corresponding Fluorescence-Based Readouts

Investigational ApplicationKey PrinciplePrimary Fluorescence Readout
Receptor Characterization & Imaging Probe binds to target receptor in cells, reporting on its location and environment.Change in fluorescence intensity/wavelength upon binding; excimer fluorescence for oligomerization.
High-Throughput Screening (HTS) Competitive displacement of the fluorescent probe by test compounds.Decrease in fluorescence signal upon probe displacement.
Chemical Probe for Target Discovery Fluorescent tracking of the probe to identify novel binding partners.Localization of fluorescence signal to specific cellular compartments or proteins.
Biosensor Development Immobilized probe detects the presence of its target receptor.Change in fluorescence upon receptor binding to the sensor surface.
Mechanistic Studies Real-time monitoring of ligand-receptor interactions and receptor conformational changes.Time-resolved fluorescence for kinetics; spectral shifts for conformational changes.

Future Directions and Emerging Research Avenues for 1 Phenyl 4 1 Pyrenylmethyl Piperazine

Exploration of Undiscovered Biological Targets and Off-Targets through Advanced In Vitro Profiling

The full spectrum of biological targets for 1-phenyl-4-(1-pyrenylmethyl)piperazine remains largely uncharted territory. While its core structure suggests an affinity for G-protein coupled receptors (GPCRs), comprehensive screening is required to identify novel interactions and potential off-target effects. Advanced in vitro profiling techniques are crucial for this endeavor.

High-throughput screening (HTS) campaigns utilizing extensive libraries of receptors, enzymes, and ion channels can systematically map the interaction landscape of the compound. nih.gov Phenotypic screening in live cells has also emerged as a powerful strategy for drug discovery and understanding the effects of chemical probes in a biological context. researchgate.net By employing automated microscopy and sophisticated image analysis, researchers can observe the compound's effects on cellular morphology, signaling pathways, and organelle function, providing clues to its molecular targets. nih.gov

Furthermore, techniques like thermal proteome profiling (TPP) can identify protein targets by measuring changes in protein thermal stability upon ligand binding. nih.gov This method, combined with quantitative mass spectrometry, offers an unbiased approach to discover direct and indirect interactors of this compound within the cellular proteome. nih.gov Such comprehensive profiling is essential for validating its specificity and uncovering any polypharmacology, where a compound interacts with multiple targets.

Profiling TechniqueObjectivePotential Insights for this compound
High-Throughput Screening (HTS) Identify primary biological targets from large libraries of proteins.Discovery of novel GPCRs, ion channels, or enzymes that bind to the compound.
Phenotypic Screening Observe compound-induced changes in cell behavior and morphology.Elucidation of the compound's functional effects and downstream signaling pathways.
Thermal Proteome Profiling (TPP) Detect direct protein-ligand interactions in a native cellular environment.Unbiased identification of direct binding partners and potential off-targets.
Chemoproteomics Isolate and identify proteins that bind to a chemical probe.Confirmation of target engagement and discovery of interacting protein complexes. annualreviews.org

Integration into Multi-Modal Chemical Biology Approaches for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, its integration into multi-modal chemical biology approaches is a promising future direction. This involves combining its fluorescent properties with other analytical techniques to study its impact on complex biological systems. The goal of such multi-modal functionality is to create a synergistic effect, allowing for high-resolution and high-sensitivity investigation of biological activities. nih.gov

One such approach is the combination of fluorescence imaging with metabolomics. While fluorescence microscopy can track the subcellular localization of the compound, mass spectrometry-based metabolomics can simultaneously measure changes in the levels of hundreds of metabolites. This would provide a direct link between the compound's location and its impact on cellular metabolism.

Another powerful combination is with transcriptomics (RNA-seq). By treating cells with this compound and subsequently analyzing changes in gene expression, researchers can identify the genetic pathways that are modulated by the compound's activity at its target. This can reveal downstream effects and compensatory mechanisms within the cell. The development of multi-modal imaging probes, which combine fluorescent reporters with other imaging agents (e.g., for MRI or PET), could also enable the tracking of the compound from the cellular level to whole-organism distribution. nih.gov

Development of Advanced Analogues with Tuned Photophysical Properties or Enhanced Target Specificity

The chemical scaffold of this compound is highly amenable to synthetic modification, allowing for the development of advanced analogues with tailored properties. Future research will likely focus on two key areas of improvement: tuning its photophysical characteristics and enhancing its target specificity.

Tuning Photophysical Properties: The pyrene (B120774) moiety is well-known for its sensitivity to the local environment and its ability to form excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer. mdpi.com Synthetic modifications to the pyrene core or the linker connecting it to the piperazine (B1678402) ring could be used to:

Shift Emission Wavelengths: Creating analogues that emit in the near-infrared (NIR) region would be highly advantageous for in vivo imaging, as it minimizes tissue autofluorescence and allows for deeper tissue penetration. rsc.org

Develop Ratiometric Probes: By designing molecules that exhibit a shift in their emission spectrum upon target binding (e.g., due to changes in monomer/excimer equilibrium), it is possible to create ratiometric probes that allow for quantitative measurements independent of probe concentration. researchgate.net

Enhance Quantum Yield and Photostability: Modifications can lead to brighter and more robust probes that are better suited for long-term imaging experiments and demanding techniques like super-resolution microscopy. researchgate.net

Enhancing Target Specificity: Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of analogues with improved affinity and selectivity for a particular biological target. acs.org By systematically modifying the phenylpiperazine portion of the molecule, it may be possible to increase its binding potency for a specific receptor subtype while reducing interactions with off-targets. This could involve the introduction of different substituents on the phenyl ring or alterations to the piperazine ring itself. nih.govtandfonline.com

Potential Contributions to Fundamental Understanding of Receptor Biology and Ligand Design Principles

Fluorescent ligands like this compound are invaluable tools for dissecting the complexities of receptor biology, particularly for GPCRs. nih.govnih.gov Future research using this compound and its derivatives could significantly contribute to our understanding of:

Receptor Dimerization and Oligomerization: Fluorescence Resonance Energy Transfer (FRET)-based methods, using fluorescent ligands, can be employed to study the formation and dynamics of receptor complexes on the surface of living cells. nih.govacs.org This is crucial for understanding how receptor-receptor interactions modulate signaling.

Allosteric Modulation: The compound could be used to investigate allosteric binding sites on receptors. Fluorescent probes can help to characterize how allosteric modulators, which bind to a site distinct from the primary ligand binding site, alter the receptor's conformation and function. nih.gov

Ligand-Binding Kinetics: Advanced microscopy techniques, such as Fluorescence Correlation Spectroscopy (FCS), can utilize fluorescent ligands to measure binding and unbinding rates in real-time on living cells. escholarship.org This provides a more dynamic picture of ligand-receptor interactions than traditional endpoint assays.

The insights gained from these studies will not only illuminate the function of specific receptors but also contribute to broader principles of ligand design. By understanding how the chemical structure of this compound dictates its binding and fluorescent properties, researchers can develop more effective and specific therapeutic agents.

Methodological Advancements for Investigating Complex Molecular Interactions involving this compound

The full potential of this compound can be unlocked through the application and development of advanced methodological approaches. The use of cutting-edge microscopy techniques is revolutionizing our ability to visualize biological processes at the nanoscale. numberanalytics.com

Super-Resolution Microscopy: Techniques such as STED and STORM, which bypass the diffraction limit of light, can be used with photostable analogues of this compound to visualize its interaction with target receptors at the single-molecule level. numberanalytics.com This could reveal the precise organization of receptors in the cell membrane and how this is affected by ligand binding.

Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay time of a fluorophore's emission, which is sensitive to its local environment. mdpi.com This technique can be used to map changes in the cellular environment upon target engagement by this compound, providing information on factors like ion concentration, pH, and viscosity. researchgate.netmdpi.com

Advanced MethodApplication to this compoundExpected Outcome
Super-Resolution Microscopy Imaging the localization of the compound bound to its target at the nanoscale.High-resolution mapping of receptor distribution and organization. numberanalytics.com
Fluorescence Lifetime Imaging (FLIM) Measuring changes in the fluorescence lifetime upon target binding.Probing the local molecular environment of the target receptor. mdpi.com
Fluorescence Correlation Spectroscopy (FCS) Analyzing fluorescence fluctuations to determine molecular dynamics.Quantification of ligand-receptor binding kinetics and diffusion in live cells. escholarship.org
AI-Assisted Design and Analysis Predicting properties of new analogues and analyzing imaging data.Accelerated development of optimized probes and deeper insights from experiments. rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-phenyl-4-(1-pyrenylmethyl)piperazine and validating its purity?

  • Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine () employs a piperazine backbone functionalized with aromatic groups. For the target compound, a pyrenylmethyl group could be introduced using alkylation or Suzuki-Miyaura coupling. Purification via column chromatography (silica gel) and characterization via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity) are standard. Structural validation may include X-ray crystallography or DFT-based computational modeling to confirm stereochemistry .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Spectroscopic techniques are critical:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyrenyl aromatic protons at δ 7.0–8.5 ppm).
  • FT-IR : Confirms functional groups (e.g., C-N stretch ~1,250 cm1^{-1}).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., C27_{27}H25_{25}N3_3, expected [M+H]+^+ = 392.2124).
    Comparative analysis with structurally similar compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives in ) ensures accuracy .

Q. What safety protocols are recommended for handling piperazine derivatives like this compound?

  • Methodological Answer : Follow JIS Z 7253:2019 guidelines ():

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N2_2) at –20°C for stability.
    Toxicity data for analogous compounds (e.g., 1-(4-chlorophenyl)piperazine in ) suggest potential skin/eye irritation, necessitating strict exposure controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :

  • Substituent Screening : Replace the pyrenyl group with fluorobenzyl () or nitroaryl groups () to assess antimicrobial or receptor-binding affinity.
  • Bioactivity Assays : Test against Gram-positive/-negative bacteria (MIC values via broth dilution) or cancer cell lines (MTT assay). For example, piperazine derivatives in showed IC50_{50} values <10 µM against S. aureus.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like dopamine receptors or bacterial enzymes .

Q. What computational approaches resolve contradictions in experimental data for piperazine derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies. For example, used DFT to rationalize antibacterial activity variations in substituted piperazines.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to validate binding stability.
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., conflicting IC50_{50} values) using tools like RevMan to identify confounding variables (e.g., solvent polarity, assay protocols) .

Q. How can fluorescence properties of the pyrenyl group in this compound be exploited in bioimaging?

  • Methodological Answer :

  • Spectroscopic Profiling : Measure fluorescence emission (λem_{em} ~375 nm for pyrene) in solvents of varying polarity.
  • Cellular Uptake : Use confocal microscopy to track compound localization in live cells (e.g., HeLa), with DAPI counterstaining.
  • Quenching Studies : Introduce nitro groups () to modulate fluorescence intensity for sensor applications .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays ≥3 times ().
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies ().
  • Limitations : Lack of direct data on the target compound necessitates extrapolation from structurally analogous piperazines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.